Single-Atom Substitution at Benzenesulfonamide Position 3 Determines Anticonvulsant Mechanism: 3-CH₃ (CAS 65116-56-5) vs. 3-Cl (Suclofenide)
The 3-position substituent on the benzenesulfonamide ring dictates divergent mechanisms of anticonvulsant action. Suclofenide (3-chloro analog, CAS 30279-49-3) is documented to act via GABA metabolism modulation . In contrast, CAS 65116-56-5 (3-methyl substitution) is annotated in curated pharmacological databases as a sodium channel modulator [1]. This mechanistic divergence means the compounds are not functionally interchangeable for target-based screening or mechanism-of-action studies.
| Evidence Dimension | Mechanism of anticonvulsant action |
|---|---|
| Target Compound Data | Sodium channel modulator (3-methyl substituent on benzenesulfonamide) |
| Comparator Or Baseline | Suclofenide (CAS 30279-49-3): GABA metabolism modulator (3-chloro substituent on benzenesulfonamide) |
| Quantified Difference | Mechanistic divergence: sodium channel modulation vs. GABA metabolism modulation |
| Conditions | Mechanism annotation from authoritative pharmacological databases |
Why This Matters
For sodium channel-targeted anticonvulsant screening programs, Suclofenide (3-Cl) is mechanistically unsuitable as a substitute for CAS 65116-56-5 (3-CH₃); procurement of the correct analog is essential for assay validity.
- [1] IDRB-Lab Drug Information. Target(s): Sodium channel | Modulator. Entry D0B4ZQ. View Source
